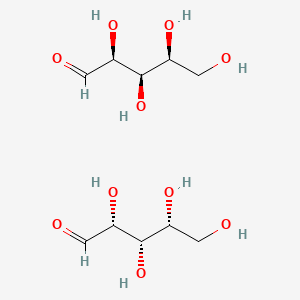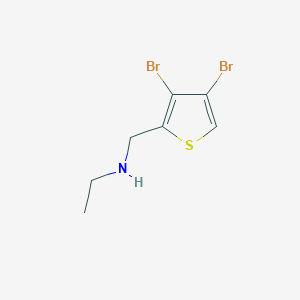
rel-(2R,3S,4R)-2,3,4,5-Tetrahydroxypentanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rel-(2R,3S,4R)-2,3,4,5-Tetrahydroxypentanal: is a compound known for its multiple hydroxyl groups and aldehyde functionality. It is a stereoisomer of pentose sugars, specifically a form of xylose, which is a five-carbon sugar. This compound is significant in various biochemical and industrial processes due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Enzymatic Synthesis: One common method involves the use of specific enzymes that catalyze the conversion of substrates into rel-(2R,3S,4R)-2,3,4,5-Tetrahydroxypentanal. Enzymes such as xylose isomerase can be used to convert glucose into xylose, which can then be further processed to obtain the desired compound[][1].
Chemical Synthesis: This involves the chemical reduction of xylose using reducing agents like sodium borohydride under controlled conditions to yield this compound[][1].
Industrial Production Methods:
Fermentation: Industrial production often employs microbial fermentation where specific strains of bacteria or yeast are used to convert biomass into this compound[][1].
Extraction from Biomass: The compound can also be extracted from plant biomass, where it naturally occurs in small quantities. This method involves hydrolysis of plant materials followed by purification processes[][1].
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: rel-(2R,3S,4R)-2,3,4,5-Tetrahydroxypentanal can undergo oxidation reactions to form corresponding acids. Common oxidizing agents include potassium permanganate and nitric acid[][1].
Reduction: The compound can be reduced to form polyols using reducing agents like sodium borohydride[][1].
Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other functional groups under specific conditions[][1].
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in aqueous or alcoholic medium.
Substitution: Acid chlorides or anhydrides in the presence of a base[][1].
Major Products:
Oxidation: Xylaric acid.
Reduction: Xylitol.
Substitution: Various substituted pentoses depending on the substituent used[][1].
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Acts as a precursor in the synthesis of various derivatives for research purposes[1][1].
Biology:
- Studied for its role in metabolic pathways and its interaction with enzymes.
- Used in the study of carbohydrate metabolism and energy production[1][1].
Medicine:
- Investigated for its potential use in drug formulations and as a therapeutic agent.
- Studied for its effects on blood sugar levels and potential use in diabetes management[1][1].
Industry:
- Used in the production of biodegradable polymers.
- Acts as a precursor in the synthesis of various industrial chemicals[1][1].
Comparación Con Compuestos Similares
D-Xylose: Another pentose sugar with similar structural properties but different stereochemistry.
D-Ribose: A five-carbon sugar that is a key component of RNA.
D-Arabinose: Another pentose sugar with different stereochemistry[][1].
Uniqueness:
- rel-(2R,3S,4R)-2,3,4,5-Tetrahydroxypentanal is unique due to its specific stereochemistry, which affects its reactivity and interaction with enzymes.
- Its multiple hydroxyl groups and aldehyde functionality make it a versatile compound in various chemical and biochemical applications[1][1].
Propiedades
Fórmula molecular |
C10H20O10 |
|---|---|
Peso molecular |
300.26 g/mol |
Nombre IUPAC |
(2S,3R,4S)-2,3,4,5-tetrahydroxypentanal;(2R,3S,4R)-2,3,4,5-tetrahydroxypentanal |
InChI |
InChI=1S/2C5H10O5/c2*6-1-3(8)5(10)4(9)2-7/h2*1,3-5,7-10H,2H2/t2*3-,4+,5+/m10/s1 |
Clave InChI |
CDVZCUKHEYPEQS-FALJYIPSSA-N |
SMILES isomérico |
C([C@H]([C@@H]([C@H](C=O)O)O)O)O.C([C@@H]([C@H]([C@@H](C=O)O)O)O)O |
SMILES canónico |
C(C(C(C(C=O)O)O)O)O.C(C(C(C(C=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![7-Fluoro-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine](/img/structure/B13015319.png)


![3-[(8aS)-3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-2-yl]-2,2-dimethylpropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13015331.png)

